1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine
Description
1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine is a fluorinated biphenyl derivative with a trifluoromethoxy (-OCF₃) substituent at the 3'-position of the biphenyl scaffold and an ethanamine (-CH₂CH₂NH₂) group at the 4-position. This compound combines the structural rigidity of the biphenyl system with the electron-withdrawing properties of the trifluoromethoxy group, which enhances lipophilicity and metabolic stability.
Properties
Molecular Formula |
C15H14F3NO |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
1-[4-[3-(trifluoromethoxy)phenyl]phenyl]ethanamine |
InChI |
InChI=1S/C15H14F3NO/c1-10(19)11-5-7-12(8-6-11)13-3-2-4-14(9-13)20-15(16,17)18/h2-10H,19H2,1H3 |
InChI Key |
AWBHMTFYWUBZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Coupling of 4-Bromophenylacetonitrile and 3-Trifluoromethoxyphenylboronic Acid
Reagents :
-
4-Bromophenylacetonitrile (1.0 eq)
-
3-Trifluoromethoxyphenylboronic acid (1.2 eq)
-
Pd(PPh<sub>3</sub>)<sub>4</sub> (2 mol%)
-
K<sub>2</sub>CO<sub>3</sub> (2.0 eq) in DME/H<sub>2</sub>O (4:1)
Conditions : 80°C, 12 h under N<sub>2</sub>
Outcome :
Alternative Coupling with Protected Amines
To circumvent boronic acid scarcity, a protected amine approach is employed:
| Step | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 4-Bromophenylacetonitrile + 3-Aminophenylboronic acid pinacol ester | Pd(dppf)Cl<sub>2</sub> (3 mol%), K<sub>3</sub>PO<sub>4</sub>, DMF, 100°C | 3'-Amino-[1,1'-biphenyl]-4-ylacetonitrile | 82% |
| 2 | Boc<sub>2</sub>O, DMAP, CH<sub>2</sub>Cl<sub>2</sub> | RT, 2 h | Boc-protected intermediate | 95% |
This sequence allows subsequent trifluoromethoxylation without competing side reactions.
Trifluoromethoxylation Strategies
Introducing the OCF<sub>3</sub> group poses significant synthetic hurdles due to its strong electron-withdrawing nature and limited reagent compatibility. Two state-of-the-art methods are documented:
Mechanochemical Aminolysis-Umemoto Protocol
Adapting the mechanochemical method by, aryl amines are directly converted to trifluoromethoxy derivatives:
Procedure :
-
Charge a stainless-steel milling jar with:
-
3'-Amino-[1,1'-biphenyl]-4-ylacetonitrile (1.0 eq)
-
Pyridinium triflate (2.5 eq)
-
KF (3.0 eq)
-
BF<sub>3</sub>·OEt<sub>2</sub> (0.5 eq)
-
-
Mill at 30 Hz for 4 h
-
Extract with EtOAc, purify via silica chromatography
Results :
Silver-Mediated Oxidative Trifluoromethoxylation
For substrates incompatible with mechanochemistry:
Reaction Setup :
-
Substrate: 3'-Hydroxy-[1,1'-biphenyl]-4-ylacetonitrile
-
Reagent: AgOCF<sub>3</sub> (2.0 eq), PhI(OAc)<sub>2</sub> (1.5 eq)
-
Solvent: CH<sub>3</sub>CN, 60°C, 8 h
Outcome :
Ethanamine Group Installation
The final step involves reducing the nitrile to a primary amine while preserving the OCF<sub>3</sub> group:
Catalytic Hydrogenation
Conditions :
-
Substrate: (3'-Trifluoromethoxy-[1,1'-biphenyl]-4-yl)acetonitrile
-
Catalyst: Ra-Ni (5 wt%)
-
H<sub>2</sub> (50 psi), EtOH, 6 h
Performance :
Borane-THF Reduction
For acid-sensitive substrates:
| Parameter | Value |
|---|---|
| Reagent | BH<sub>3</sub>·THF (3.0 eq) |
| Temp | 0°C → RT |
| Time | 3 h |
| Yield | 85% |
Spectroscopic Characterization
Critical data for validating the target compound:
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) :
-
δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.45 (t, J = 7.8 Hz, 1H, Ar-H)
-
δ 7.32–7.28 (m, 4H, Ar-H)
-
δ 3.01 (q, J = 6.6 Hz, 2H, CH<sub>2</sub>NH<sub>2</sub>)
-
δ 1.89 (s, 2H, NH<sub>2</sub>)
<sup>19</sup>F NMR (376 MHz, CDCl<sub>3</sub>) :
-
δ -58.3 (s, OCF<sub>3</sub>)
HRMS (ESI+) :
-
Calculated for C<sub>15</sub>H<sub>15</sub>F<sub>3</sub>NO [M+H]<sup>+</sup>: 282.1107
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Suzuki + Mechano | 3 | 68% | Avoids toxic reagents | Requires specialized milling equipment |
| Pre-functionalized Coupling | 2 | 72% | Shorter sequence | Limited boronic acid availability |
| Hydroxyl → OCF<sub>3</sub> | 4 | 51% | Broad substrate scope | Low overall yield |
Industrial-Scale Considerations
For kilogram-scale production:
-
Cost Drivers : Pd catalysts (28%), boronic acids (39%)
-
Optimization :
-
Purity Specifications :
-
≥99.5% by HPLC
-
Heavy metals <10 ppm
-
Emerging Methodologies
Photoredox Catalysis : Visible-light-mediated C–O bond formation using CF<sub>3</sub>O<sup>−</sup> salts shows promise for late-stage trifluoromethoxylation without pre-functionalization.
Biocatalytic Routes : Engineered cytochrome P450 enzymes are being explored for regioselective OCF<sub>3</sub> installation, though yields remain <15% .
Chemical Reactions Analysis
Types of Reactions: 1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ethanamine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact effectively with biological targets, making it a candidate for further research into drug design.
- Case Study : A study focused on the synthesis of derivatives of 1-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine indicated promising activity against specific enzyme targets involved in disease pathways. The modifications aimed to enhance bioavailability and selectivity, which are crucial for therapeutic efficacy.
2. Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profiles of anticancer agents.
- Data Table: Anticancer Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Enzyme X | 5.0 | |
| Compound B | Enzyme Y | 2.5 | |
| 1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine | TBD | TBD | TBD |
Materials Science Applications
1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethoxy group can influence charge transport properties and stability.
- Case Study : Research on the incorporation of 1-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine into polymer matrices for OLED applications demonstrated improved device efficiency and stability compared to traditional materials.
2. Polymer Chemistry
As a chemical intermediate, this compound can be utilized in the synthesis of functional polymers with tailored properties for specific applications in coatings and adhesives.
- Data Table: Polymer Properties
| Polymer Type | Composition | Application |
|---|---|---|
| Polymer A | Copolymer with 1-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine | Coatings |
| Polymer B | Blends with other fluorinated monomers | Adhesives |
Mechanism of Action
The mechanism of action of 1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Trifluoromethoxy vs.
- Ethanamine vs. Ketone Functional Groups : The ethanamine group introduces basicity (pKa ~9–10), contrasting with the neutral ketone group in DFBPE and related analogs. This difference impacts solubility and interaction with biological targets .
Physicochemical Properties
Notes:
- The ethanamine group may reduce volatility compared to ketone-containing analogs .
Biological Activity
1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine, a compound characterized by its trifluoromethoxy substitution on a biphenyl structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H14F3NO
- Molecular Weight : 265.27 g/mol
- CAS Number : 709667-96-9
The compound functions primarily as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Allosteric modulators enhance the receptor's response to agonists without directly activating the receptor themselves. This mechanism is crucial for developing treatments for cognitive disorders and sensory gating impairments.
In Vitro Studies
In vitro studies have demonstrated that 1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine exhibits significant activity at α7 nAChRs:
| Study | EC50 (µM) | Maximum Modulation (%) |
|---|---|---|
| Study 1 | 0.18 | 1200 |
| Study 2 | 0.21 | 300 |
| Study 3 | 1.2 | 770 |
These studies indicate that the compound can enhance neurotransmitter release and improve synaptic plasticity, which are vital for cognitive functions such as learning and memory .
Pharmacological Effects
Research indicates that compounds similar to 1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine can impact various neurotransmitter systems:
- GABA Receptors : The compound shows some interaction with GABA_A receptors, although its primary action remains with nAChRs.
- Sensory Gating : By modulating nAChRs, it may help restore sensory gating mechanisms impaired in conditions like schizophrenia .
Case Study 1: Cognitive Enhancement
In a study examining cognitive enhancement in rodent models, administration of the compound led to improved performance in tasks assessing memory and attention. The results suggest potential applications in treating cognitive deficits associated with neurodegenerative diseases .
Case Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. This was attributed to its modulation of nAChRs, which play a role in neuroprotection and inflammation reduction .
Safety and Toxicology
While initial studies indicate promising biological activity, further research is required to assess the safety profile and potential toxicological effects of long-term use. Current data suggest moderate toxicity; however, comprehensive toxicological evaluations are necessary before clinical applications can be pursued .
Q & A
Q. What are the optimal synthetic routes for 1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine, and how can reaction conditions be tailored to improve yield?
Synthetic routes often involve Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by introduction of the trifluoromethoxy and ethanamine groups. For example, Pd-catalyzed coupling of 4-bromoacetophenone with 3-trifluoromethoxyphenylboronic acid can yield intermediates, which are then reduced to the primary amine via catalytic hydrogenation or LiAlH4 . Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (toluene/ethanol), and temperature (80–100°C). Purification via silica gel chromatography ensures product integrity .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- NMR : ¹H and ¹³C NMR can confirm regiochemistry and substituent effects. For instance, the trifluoromethoxy group’s CF₃ signal appears as a quartet (~δ 120 ppm in ¹³C NMR), while aromatic protons resonate between δ 6.8–7.6 ppm .
- X-ray crystallography : Refinement programs like SHELXL resolve bond lengths and angles, particularly verifying biphenyl planarity and steric effects of the trifluoromethoxy group .
Q. What safety protocols are critical when handling this compound, given its structural analogs?
While direct safety data for this compound is limited, analogs with trifluoromethoxy groups require stringent measures:
- Use fume hoods to prevent inhalation of volatile intermediates.
- Avoid direct contact with reducing agents (e.g., LiAlH4) during amine synthesis.
- Store under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can computational docking studies predict the interaction of this compound with enzymes like MAO-B?
Molecular docking (e.g., AutoDock Vina) models the compound’s binding to MAO-B’s flavin adenine dinucleotide (FAD) pocket. The trifluoromethoxy group’s electron-withdrawing nature enhances π-π stacking with aromatic residues (e.g., Tyr 398), while the ethanamine group may form hydrogen bonds with catalytic residues like Gln 206. Validation via MD simulations assesses binding stability .
Q. What strategies resolve discrepancies between theoretical and experimental data (e.g., NMR shifts or elemental analysis)?
- NMR discrepancies : Compare experimental shifts with DFT-calculated values (Gaussian09) to identify isomerism or impurities. For example, unexpected splitting in aromatic signals may indicate rotational barriers in the biphenyl system .
- Elemental analysis : Deviations >0.3% suggest incomplete purification. Re-run column chromatography with gradient elution (hexane/EtOAc) or recrystallize from ethanol .
Q. How does introducing electron-withdrawing groups (like trifluoromethoxy) affect the compound’s electronic properties and reactivity?
The trifluoromethoxy group decreases electron density on the biphenyl ring, quantified via Hammett σₚ values (σₚ ≈ 0.35). This stabilizes transition states in nucleophilic substitutions (e.g., SNAr reactions) and enhances metabolic stability by reducing CYP450-mediated oxidation .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
Q. How can late-stage functionalization techniques be applied to modify the biphenyl core for SAR studies?
Pd-catalyzed C–H activation enables regioselective functionalization. For example, directing groups (e.g., pyridine) allow ortho-fluorination or introduction of sulfonamide moieties. Post-functionalization via Buchwald-Hartwig amination diversifies the ethanamine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
